Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromophenyl Group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and a halogenated precursor.
Attachment of the Butoxybenzoyl Group: This could be done via Friedel-Crafts acylation.
Formation of the Thiazole Ring: This might involve a Hantzsch thiazole synthesis.
Final Coupling: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the synthesis of new pharmaceutical agents.
Industry
Polymers: The compound could be used in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2-(2-(3-chlorophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Allyl 2-(2-(3-fluorophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Uniqueness
The presence of the bromophenyl group may impart unique electronic and steric properties, affecting the compound’s reactivity and interactions.
Properties
CAS No. |
617695-31-5 |
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Molecular Formula |
C29H27BrN2O6S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(3-bromophenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27BrN2O6S/c1-4-6-15-37-21-12-10-18(11-13-21)24(33)22-23(19-8-7-9-20(30)16-19)32(27(35)25(22)34)29-31-17(3)26(39-29)28(36)38-14-5-2/h5,7-13,16,23,33H,2,4,6,14-15H2,1,3H3/b24-22+ |
InChI Key |
HQIZNALBBFWLGG-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Br)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
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